molecular formula C10H10N4S B1449237 2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine CAS No. 1518301-10-4

2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine

Cat. No. B1449237
M. Wt: 218.28 g/mol
InChI Key: OWFUUUIPVIIIMK-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine is a chemical compound with the molecular formula C10H10N4S and a molecular weight of 218.28 .


Molecular Structure Analysis

The InChI code for 2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine is 1S/C10H10N4S/c11-14-10-12-7-6-9 (13-10)15-8-4-2-1-3-5-8/h1-7H,11H2, (H,12,13,14) . This indicates the presence of a pyrimidine ring with a hydrazinyl group at the 2-position and a phenylsulfanyl group at the 4-position.


Physical And Chemical Properties Analysis

2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine is a solid substance . Its IUPAC name is 2-hydrazinyl-4-(phenylthio)pyrimidine .

properties

IUPAC Name

(4-phenylsulfanylpyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c11-14-10-12-7-6-9(13-10)15-8-4-2-1-3-5-8/h1-7H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFUUUIPVIIIMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC(=NC=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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